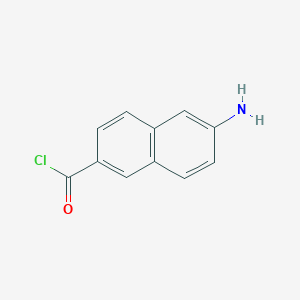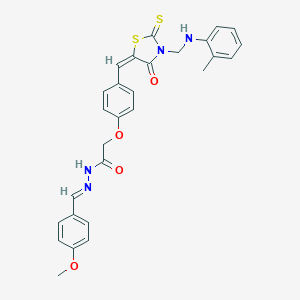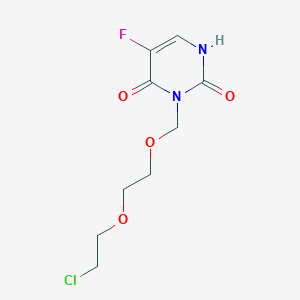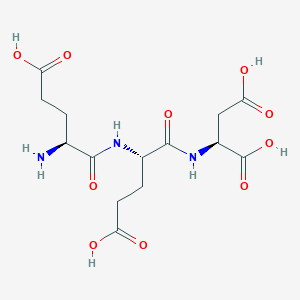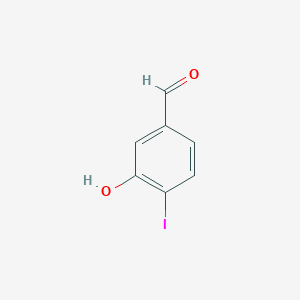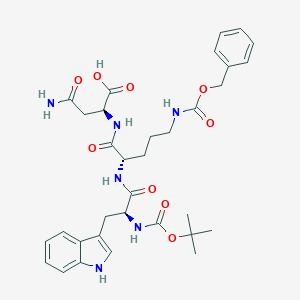
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide (Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe) is a synthetic peptide that has been used in scientific research for various purposes. This peptide is a derivative of the natural amino acid tryptophan, and it has been synthesized using solid-phase peptide synthesis (SPPS).
Mechanism Of Action
The mechanism of action of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the inhibition of protein-protein interactions. Specifically, it inhibits the binding of FKBP12 to calcineurin by binding to the FKBP12 binding site on calcineurin. This leads to the inhibition of calcineurin activity, which in turn affects the immune response.
Biochemical And Physiological Effects
The biochemical and physiological effects of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe are largely related to its inhibition of calcineurin activity. Calcineurin is a key regulator of the immune response, and its inhibition can lead to immunosuppression. This has potential therapeutic applications in the treatment of autoimmune diseases, where the immune system attacks the body's own tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe is its specificity for the FKBP12-calcineurin interaction. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions. However, one limitation of this peptide is its relatively low potency. Higher concentrations of the peptide are required to achieve the desired effect, which can be problematic in some experiments.
Future Directions
There are several future directions for the use of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe in scientific research. One potential application is in the development of new therapies for autoimmune diseases. The specific inhibition of the FKBP12-calcineurin interaction could be used to selectively suppress the immune response, without affecting other aspects of the immune system. Another future direction is in the study of other protein-protein interactions. The specificity of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe for the FKBP12-calcineurin interaction could be used as a template for the development of other peptides that inhibit other protein-protein interactions.
Synthesis Methods
The synthesis of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the use of tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide. This method involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups to obtain the desired peptide. In the case of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe, the synthesis begins with the attachment of the Boc-protected tryptophan to the solid support. The remaining amino acids are then added one by one, with the appropriate protecting groups, until the entire peptide is synthesized. The final step involves the removal of all the protecting groups to obtain the pure peptide.
Scientific Research Applications
Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe has been used in scientific research for various purposes. One of the main applications of this peptide is in the study of protein-protein interactions. It has been shown to inhibit the binding of a protein called FKBP12 to another protein called calcineurin. This interaction is important in the regulation of the immune response, and the inhibition of this interaction has potential therapeutic applications in the treatment of autoimmune diseases.
properties
CAS RN |
129594-05-4 |
|---|---|
Product Name |
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Molecular Formula |
C33H42N6O9 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-33(2,3)48-32(46)39-25(16-21-18-36-23-13-8-7-12-22(21)23)29(42)37-24(28(41)38-26(30(43)44)17-27(34)40)14-9-15-35-31(45)47-19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,36H,9,14-17,19H2,1-3H3,(H2,34,40)(H,35,45)(H,37,42)(H,38,41)(H,39,46)(H,43,44)/t24-,25-,26-/m0/s1 |
InChI Key |
LEKFBJJCGXWLRR-GSDHBNRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
sequence |
WXN |
synonyms |
Boc-Trp-Orn(Z)-Asp-NH2 tert-butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




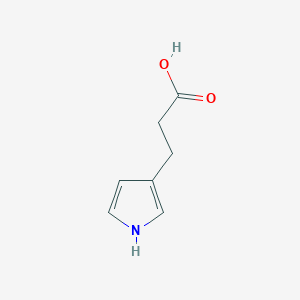
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
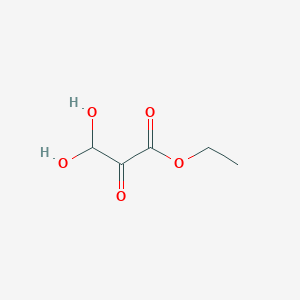
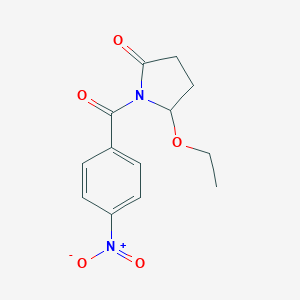
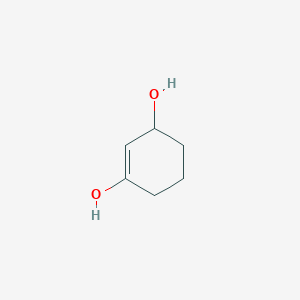
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
